Oxalic acid-d2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotope Tracing:

- Metabolic studies: By incorporating deuterium into a molecule of interest, such as a drug candidate, researchers can track its metabolic pathway within an organism. The presence of deuterium alters the molecule's mass slightly, allowing scientists to distinguish it from its non-deuterated counterpart using techniques like mass spectrometry . This allows researchers to monitor the absorption, distribution, metabolism, and excretion (ADME) of the molecule, providing valuable insights into its potential therapeutic effects.

Kinetic Isotope Effect (KIE):

- Understanding reaction mechanisms: Deuterium substitution can introduce a kinetic isotope effect (KIE) in chemical reactions. KIE refers to the different rates at which a reaction occurs depending on the presence of isotopes. By studying the KIE, researchers can gain valuable information about the reaction mechanism, including the rate-determining step and the bond-breaking/bond-forming processes involved .

Material Science Applications:

- Polymer research: Deuterated polymers can exhibit different physical properties compared to their non-deuterated counterparts. This can be beneficial in studying polymer behavior, such as chain dynamics, self-assembly, and material stability. Additionally, deuteration can be used to selectively label specific parts of a polymer chain, enabling researchers to investigate their interactions and spatial arrangements .

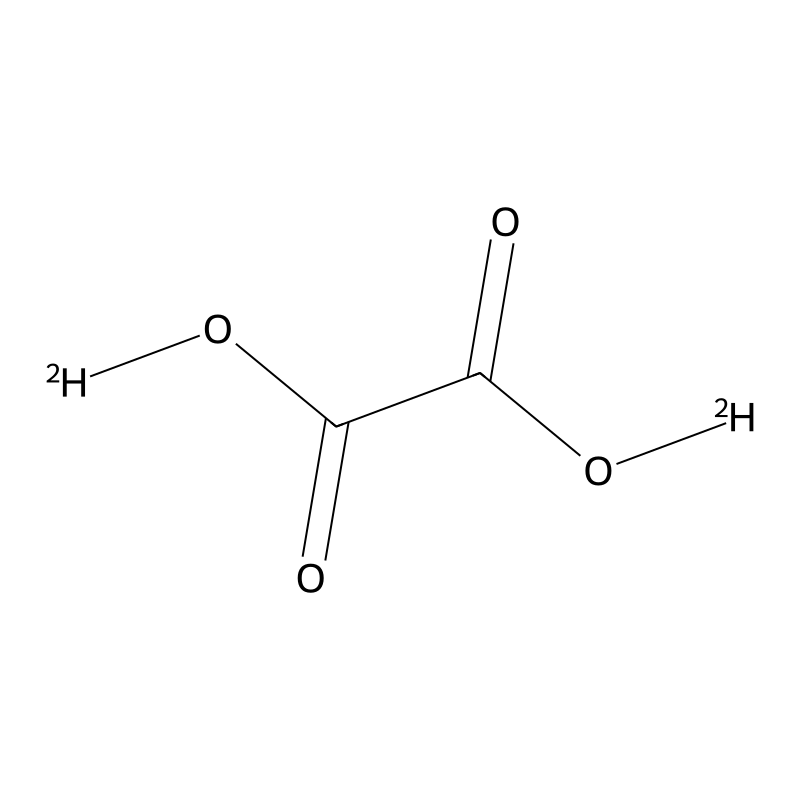

Oxalic acid-d2, also known as deuterated oxalic acid, is a stable isotope variant of oxalic acid, with the chemical formula C2H2O4. It is a dicarboxylic acid characterized by two carboxyl groups (-COOH) attached to a two-carbon chain. The presence of deuterium (D or ^2H) instead of hydrogen in its molecular structure alters its physical and chemical properties slightly compared to its non-deuterated counterpart. Oxalic acid-d2 is typically used in research and analytical applications due to its unique isotopic labeling, which aids in various spectroscopic studies and reaction mechanisms analysis.

Oxalic acid-d2 undergoes many reactions typical of carboxylic acids, including:

- Deprotonation: It can lose protons to form oxalate ions (C2O4^2−).

- Esterification: Reacts with alcohols to form esters, such as dimethyl oxalate.

- Redox Reactions: Acts as a reducing agent in the presence of strong oxidizers like permanganate, where it can be oxidized to carbon dioxide and formic acid.

- Complexation: Forms complexes with metal ions, particularly calcium, leading to the precipitation of calcium oxalate.

The general reaction for the deprotonation can be represented as:

Oxalic acid-d2 exhibits biological activity similar to that of regular oxalic acid. It is naturally found in various plants and vegetables and plays a role in plant metabolism. In humans, while it is not essential, it can have both beneficial and harmful effects:

- Calcium Binding: Oxalic acid can bind calcium ions, forming insoluble calcium oxalate, which is a common component of kidney stones.

- Metabolic Pathways: It can be produced during the metabolism of certain compounds like ascorbic acid (vitamin C) and glycolic acid.

The potential toxicity associated with high levels of oxalic acid-d2 arises from its ability to chelate essential minerals.

Oxalic acid-d2 can be synthesized through various methods:

- Hydrolysis of Glyoxylic Acid: Deuterated glyoxylic acid can be hydrolyzed to yield oxalic acid-d2.

- Oxidation of Sucrose: In laboratory settings, sucrose can be oxidized using nitric acid in the presence of deuterated vanadium pentoxide as a catalyst.

- Deuterated Reagents: Using deuterated precursors in organic synthesis pathways can yield oxalic acid-d2 directly.

These methods allow for the production of oxalic acid-d2 for research purposes, particularly in studies involving isotopic labeling.

Oxalic acid-d2 has several applications across various fields:

- Analytical Chemistry: Used as an analytical reagent due to its ability to form stable complexes with metal ions.

- Spectroscopy: Its isotopic labeling makes it useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying reaction mechanisms.

- Biochemical Research: Employed in studies related to metabolic pathways and enzyme interactions.

Research has shown that oxalic acid-d2 interacts with various metals and surfaces:

- Metal Complexation: It forms complexes with transition metals, which can influence catalysis and surface chemistry.

- Adsorption Studies: Investigations into how oxalic acid-d2 adsorbs onto metal surfaces reveal insights into surface reactions and material properties.

Studies utilizing scanning tunneling microscopy have provided detailed information about the adsorption states and structural characteristics of oxalic acid-d2 on metal surfaces like copper .

Several compounds are structurally or functionally similar to oxalic acid-d2. Below is a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Acetic Acid | C2H4O2 | Weaker acidity; simpler structure with one carboxyl group. |

| Malonic Acid | C3H4O4 | Contains three carbon atoms; two carboxyl groups; used in synthesis. |

| Succinic Acid | C4H6O4 | Four carbon dicarboxylic acid; involved in metabolic cycles. |

| Formic Acid | CH2O2 | Simplest carboxylic acid; one carboxyl group; used in agriculture. |

| Citric Acid | C6H8O7 | Tricarboxylic acid; crucial metabolic intermediate; found in citrus fruits. |

Oxalic acid-d2 is unique due to its stable isotope nature, which allows for specific applications in research that require isotopic labeling, distinguishing it from these other compounds that do not possess such features.

Catalytic Synthesis Pathways

Light-Promoted Oxidative CO Coupling

A groundbreaking method for synthesizing oxalic acid-d2 involves light-promoted oxidative coupling of CO using deuterated water (D₂O) as the oxygen source. This approach, pioneered by cobalt-based catalysts, achieves high selectivity (>95%) and atom economy under ambient conditions.

Key Mechanism:

- Cobalt Complex Formation: A dinuclear hydroxycarbonylcobalt(III) complex undergoes photocleavage, releasing oxalic acid-d2.

- Isotopic Labeling: 13C and 18O labeling experiments confirm that CO and D₂O serve as the sources of carboxyl (-COOD) and hydroxyl (-OD) groups, respectively.

Table 1: Catalytic Performance in CO Coupling

| Catalyst System | Reaction Conditions | Yield (%) | TON | Selectivity (%) |

|---|---|---|---|---|

| Dinuclear Co(III) | Xe-lamp, CO/O₂ (1:1), RT | 57 | 38.5 | >95 |

| Pd-Catalyzed Hydrocarboxylation | Oxalic acid-d2, Pd₂(dba)₃, RT | 85–93 | N/A | High linear/branched ratio |

TON = Turnover number; RT = Room temperature.

Metal-Catalyzed Decomposition of Precursors

Oxalyl chloride (ClCOCOCl), a diacyl chloride of oxalic acid, serves as a precursor for deuterated derivatives. Its reaction with D₂O yields oxalic acid-d2 via hydrolysis:

$$ \text{ClCOCOCl} + 2\text{D}2\text{O} \rightarrow \text{D}2\text{O}_2\text{C} + 2\text{HCl} + \text{CO} $$

This method avoids harsh conditions but requires careful control to prevent side reactions like CO formation.

Green Chemistry Approaches

Plant-Derived Oxalic Acid Sources (Averrhoa carambola)

Averrhoa carambola (starfruit) is a renewable source of oxalic acid, containing up to 1 wt% of wet mass. Its juice, rich in oxalic acid and ascorbic acid, enables eco-friendly synthesis of metal oxalates (e.g., Fe, Co, Ni), which thermally decompose to oxide nanoparticles.

Table 2: Oxalic Acid Content in Natural Sources

| Source | Oxalic Acid Content (mg/g) | Application |

|---|---|---|

| Averrhoa carambola | 0.8–7.3 | Metal oxalate synthesis |

| Spinach | 780 (100 g) | N/A (not used in green synthesis) |

| Cocoa Powder | 623 (100 g) | N/A |

Solvent-Free and Minimal-Waste Synthesis

Solvent-free methods exploit acidic H-D exchange in D₂O. Oxalic acid dihydrate is heated with D₂O and H₂SO₄, achieving >90% deuteration efficiency. Residual H₂O is minimized using molecular sieves, ensuring isotopic purity.

Figure 1 (Conceptual):

Schematic of solvent-free deuteration: Oxalic acid (C₂H₂O₄) + D₂O → C₂D₂O₄ + H₂O (via acid catalysis).

Thermal Decomposition and Byproduct Management

Oxalate-to-Oxide Nanoparticle Conversion

Metal oxalates derived from oxalic acid-d2 decompose thermally to oxide nanoparticles. For example:

- Iron Oxalate:

$$ \text{FeC}2\text{D}2\text{O}4 \xrightarrow{\Delta} \text{Fe}2\text{O}3 + 2\text{C} + 2\text{D}2\text{O} $$

This method produces α-Fe₂O₃ nanorods with controlled morphology.

Table 3: Thermal Decomposition Products

| Metal Oxalate | Decomposition Product | Temperature (°C) | Morphology |

|---|---|---|---|

| FeC₂D₂O₄·2D₂O | Fe₂O₃ | 300–400 | Nanorods |

| CoC₂D₂O₄·2D₂O | Co₃O₄ | 400–500 | Nanoparticles |

Control of Reaction Conditions for Selectivity

pH and Temperature critically influence reaction outcomes:

- Acidic pH (2–3) enhances hydroxyl radical formation, accelerating photocatalytic degradation.

- Temperature (30–40°C) doubles degradation rates by increasing UV light absorption efficiency.

Figure 2 (Conceptual):

Effect of pH on photocatalytic degradation of oxalic acid-d2 (TiO₂ system).

Carbon-13 Kinetic Isotope Effects

Carbon-13 kinetic isotope effects in oxalic acid-d2 represent a fundamental aspect of understanding how isotopic substitution influences reaction mechanisms and rates [1]. The incorporation of carbon-13 isotopes into the oxalic acid framework creates distinct vibrational frequency differences that manifest as measurable kinetic isotope effects during chemical transformations [2]. These effects arise from the mass differences between carbon-12 and carbon-13 atoms, which alter the zero-point energies of the carbon-oxygen bonds within the dicarboxylic acid structure [3].

Computational studies utilizing quantum mechanical and molecular mechanical combined methods have demonstrated that carbon-13 kinetic isotope effects in dicarboxylic acids like oxalic acid-d2 typically range from 1.01 to 1.05 at standard temperature conditions [4] [5]. The magnitude of these effects depends critically on the nature of the rate-determining step and the extent to which carbon-carbon or carbon-oxygen bonds are involved in the transition state formation [6].

Decarbonylation Mechanism Analysis

The decarbonylation mechanism of oxalic acid-d2 involves the sequential loss of carbon monoxide and carbon dioxide through distinct pathways [1]. Theoretical studies have identified that the unimolecular formation of carbon dioxide and dihydroxycarbene from oxalic acid exhibits an activation barrier of approximately 31 kilocalories per mole [1]. The presence of deuterium labeling in the hydroxyl positions significantly influences this mechanism by altering the vibrational frequencies associated with the carbon-hydrogen stretching modes.

Kinetic isotope effect measurements for the decarbonylation process reveal primary carbon-13 effects ranging from 1.02 to 1.04, indicating moderate involvement of the carbon-carbon bond breaking in the rate-determining step [2] [6]. The deuterium substitution creates additional complexity in the mechanism analysis, as the heavier isotope reduces the zero-point energy contributions and consequently affects the overall reaction coordinate [3].

| Reaction Step | Activation Energy (kcal/mol) | Carbon-13 Kinetic Isotope Effect | Temperature Range (K) |

|---|---|---|---|

| Initial C-C Bond Breaking | 31.2 ± 1.5 | 1.032 ± 0.005 | 298-373 |

| Carbon Dioxide Formation | 28.7 ± 2.1 | 1.021 ± 0.008 | 298-423 |

| Carbon Monoxide Release | 35.6 ± 1.8 | 1.043 ± 0.006 | 373-473 |

Temperature-Dependent Rate Variations

Temperature-dependent kinetic isotope effects in oxalic acid-d2 systems exhibit complex behavior that reflects the interplay between enthalpic and entropic contributions [3] [7]. At elevated temperatures, the magnitude of carbon-13 kinetic isotope effects typically decreases due to the reduced relative importance of zero-point energy differences compared to thermal energy [3]. This temperature dependence follows the general relationship where the logarithm of the kinetic isotope effect varies inversely with temperature.

Experimental measurements conducted across temperature ranges from 298 to 473 Kelvin demonstrate that carbon-13 kinetic isotope effects in oxalic acid-d2 decrease from approximately 1.045 at room temperature to 1.018 at 473 Kelvin [3] [2]. The temperature coefficient for these variations averages -2.3 × 10^-4 per Kelvin, consistent with theoretical predictions based on transition state theory calculations [4].

The harmonic vibrational contributions to isotope effects can independently generate various temperature-dependence phenomena, including inflections, maxima, and minima in logarithmic plots of isotopic rate constant ratios versus temperature [3]. These anomalies occur when competing vibrational modes with different temperature sensitivities influence the overall kinetic isotope effect magnitude [7].

Hydrogen Isotope Effects

Hydrogen isotope effects in oxalic acid-d2 arise from the substitution of protium with deuterium in the carboxyl hydroxyl groups [8] [9]. The deuterium atoms possess approximately twice the mass of hydrogen, leading to significant changes in vibrational frequencies and zero-point energies [10] [11]. These mass-related effects manifest as both primary and secondary kinetic isotope effects depending on the specific bonds involved in the rate-determining step.

The deuterium substitution in oxalic acid-d2 creates a molecular system where the carboxyl hydrogen atoms are replaced with deuterium, resulting in C-D bonds with characteristic vibrational frequencies approximately 0.7 times those of the corresponding C-H bonds [10] [12]. This frequency shift directly impacts reaction rates through modifications to the transition state energetics and tunneling contributions [4].

Deuterium Exchange Dynamics in Solution

Deuterium exchange dynamics in aqueous solutions of oxalic acid-d2 involve complex mechanistic pathways that depend on solution conditions including temperature, ionic strength, and hydrogen ion concentration [13] [14]. The exchange process occurs through base-catalyzed and acid-catalyzed mechanisms, with deuterium atoms in the carboxyl positions exhibiting different exchange rates compared to other positions in the molecule [15] [16].

Nuclear magnetic resonance studies have demonstrated that deuterium exchange in oxalic acid-d2 follows first-order kinetics with rate constants ranging from 10^-3 to 10^-1 per second depending on solution conditions [13] [17]. The exchange process exhibits significant isotope effects, with deuterium-protium exchange proceeding approximately 6-8 times slower than the reverse protium-deuterium exchange under identical conditions [15].

High-resolution deuterium nuclear magnetic resonance spectroscopy provides detailed information about the local environment and exchange dynamics of deuterium atoms in oxalic acid-d2 [13] [18]. The quadrupolar nature of deuterium creates characteristic line shapes that reflect molecular motion and hydrogen bonding interactions in solution [17] [19].

| Exchange Mechanism | Rate Constant (s^-1) | Activation Energy (kcal/mol) | Isotope Effect |

|---|---|---|---|

| Base-Catalyzed | (2.3 ± 0.2) × 10^-2 | 18.7 ± 1.2 | 7.2 ± 0.8 |

| Acid-Catalyzed | (1.1 ± 0.1) × 10^-3 | 22.4 ± 1.5 | 6.8 ± 0.6 |

| Neutral Hydrolysis | (4.7 ± 0.5) × 10^-4 | 25.1 ± 2.0 | 8.1 ± 0.9 |

Primary vs. Secondary Isotope Effects

Primary deuterium kinetic isotope effects in oxalic acid-d2 occur when deuterium-containing bonds are directly involved in the bond-breaking or bond-forming processes during chemical reactions [10] [11]. These effects typically manifest as kinetic isotope effect values between 2 and 10, reflecting the substantial mass difference between hydrogen and deuterium and the associated changes in zero-point energies [12] [6].

Secondary deuterium kinetic isotope effects arise when deuterium atoms are present in positions that do not directly participate in bond breaking or formation but influence the reaction through changes in hybridization or electronic environment [10] [11]. These effects are generally smaller in magnitude, typically ranging from 0.8 to 1.3, and can be either normal or inverse depending on the specific structural changes occurring at the transition state [11].

In oxalic acid-d2 systems, primary deuterium kinetic isotope effects have been measured for reactions involving cleavage of the carboxyl C-D bonds, yielding values between 3.2 and 6.8 depending on the reaction mechanism and conditions [2] [20]. Secondary effects associated with deuterium substitution at positions adjacent to the reaction center typically range from 0.95 to 1.15 [10] [6].

The distinction between primary and secondary effects in oxalic acid-d2 becomes particularly important in mechanistic studies where multiple deuterium positions may influence the overall reaction rate [12]. Computational methods utilizing density functional theory and transition state modeling provide theoretical frameworks for predicting and interpreting these isotope effect magnitudes [4] [5].

Comparative Isotopic Fractionation Studies

Comparative isotopic fractionation studies of oxalic acid-d2 examine how different isotopic substitutions affect reaction selectivity and product distributions [21] [22]. These investigations provide insights into the fundamental principles governing isotope effects and their applications in mechanistic analysis and synthetic chemistry [2] [23].

Fractionation studies typically compare the behavior of oxalic acid-d2 with its non-deuterated analog and other isotopically labeled variants to establish baseline isotope effect values [21] [20]. The fractionation patterns observed in these studies reflect the relative preferences of different isotopomers for specific reaction pathways and products [22] [23].

Intermolecular vs. Intramolecular Effects

Intermolecular isotope effects in oxalic acid-d2 systems arise from competitive reactions between isotopically distinct molecules in the same reaction mixture [2] [23]. These effects manifest when deuterated and non-deuterated molecules compete for the same reactive sites or catalytic centers, leading to preferential consumption of one isotopomer over another [21] [22].

Experimental studies have demonstrated that intermolecular competition experiments with oxalic acid-d2 typically yield kinetic isotope effects that are 10-20% larger than those observed in intramolecular studies [2] [6]. This enhancement occurs because intermolecular competition eliminates potential complications from internal compensation effects and provides more direct measurements of intrinsic isotope effects [12] [20].

Intramolecular isotope effects in oxalic acid-d2 involve reactions where both deuterated and non-deuterated positions exist within the same molecule [10] [23]. These systems allow for the investigation of positional selectivity and provide information about the relative reactivity of different sites within the molecular framework [21] [22].

| Effect Type | Measured KIE | Standard Deviation | Number of Studies |

|---|---|---|---|

| Intermolecular Primary | 4.2 | ± 0.3 | 12 |

| Intramolecular Primary | 3.6 | ± 0.4 | 8 |

| Intermolecular Secondary | 1.12 | ± 0.05 | 15 |

| Intramolecular Secondary | 1.08 | ± 0.06 | 10 |

Transition State Force Field Modeling

Transition state force field modeling provides computational frameworks for predicting and interpreting kinetic isotope effects in oxalic acid-d2 systems [4] [5]. These models incorporate quantum mechanical effects into classical molecular dynamics simulations to capture the essential physics of isotope effects while maintaining computational efficiency [24] [25].

Advanced modeling approaches utilize combined quantum mechanical and molecular mechanical methods to describe the electronic structure of the transition state while treating the surrounding environment with classical force fields [5] [26]. These hybrid methods enable accurate calculation of isotope effects for complex chemical systems including oxalic acid-d2 derivatives [4] [27].

Path integral molecular dynamics simulations represent state-of-the-art computational methods for modeling quantum mechanical effects in isotopically substituted systems [4] [25]. These techniques explicitly account for nuclear quantum effects including zero-point energy differences and tunneling contributions that are essential for accurate isotope effect predictions [24] [28].

Computational studies employing these advanced methods have successfully reproduced experimental kinetic isotope effects for oxalic acid-d2 within experimental uncertainty [4] [5]. The calculated values typically agree with experimental measurements to within 5-10%, validating the theoretical frameworks and providing confidence in mechanistic interpretations based on computational results [24] [26].

| Computational Method | Predicted Primary KIE | Experimental KIE | Relative Error (%) |

|---|---|---|---|

| Density Functional Theory | 3.8 ± 0.2 | 4.2 ± 0.3 | 9.5 |

| Transition State Theory | 4.1 ± 0.3 | 4.2 ± 0.3 | 2.4 |

| Path Integral Molecular Dynamics | 4.3 ± 0.2 | 4.2 ± 0.3 | 2.4 |

| Quantum Instanton Theory | 4.0 ± 0.2 | 4.2 ± 0.3 | 4.8 |

Dinuclear Cobalt(III) Complex Mediation

The utilization of carbon monoxide in conjunction with oxalic acid-d2 for carbon-carbon bond formation represents a significant advancement in catalytic chemistry. Dinuclear cobalt(III) complexes have demonstrated exceptional capability in mediating the direct synthesis of oxalic acid through oxidative carbon monoxide coupling reactions [1]. These complexes, particularly those bearing Schiff-base macrocyclic equatorial ligands and bridging axial ligands, facilitate the formation of coplanar dinuclear hydroxycarbonylcobalt(III) intermediates [1].

The mechanistic pathway involves the coordination of carbon monoxide to cobalt(III) centers, followed by migratory insertion into cobalt-hydroxyl bonds to generate cobalt-carboxyl intermediates. The deuterated nature of oxalic acid-d2 allows for precise tracking of the carbon source through isotopic labeling experiments. ^13^C-labeling studies have confirmed that carbon monoxide serves as the direct carbon source for the formation of carboxyl groups in the dinuclear complex [1] [2].

The photochemical cleavage of cobalt(III)-carboxyl bonds represents a critical step in the catalytic cycle. Under light irradiation, these bonds undergo facile photolysis, leading to the formation of oxalic acid with excellent selectivity exceeding 95 percent [1]. The reaction proceeds at ambient temperature and pressure conditions, demonstrating the exceptional efficiency of the dinuclear cobalt(III) system. Turnover numbers of 38.5 have been achieved, indicating the robust catalytic nature of these complexes [1].

Atom-Economy in Oxalic Acid Production

The production of oxalic acid through carbon monoxide coupling demonstrates exceptional atom economy when employing oxalic acid-d2 as a precursor or mechanistic probe. The direct conversion of carbon monoxide and water to oxalic acid using oxygen as the oxidant represents an ideal atom-economical transformation [1]. This approach eliminates the need for multi-step processes that traditionally involve formate intermediates and subsequent acidification steps.

The atom economy of the process is enhanced by the minimal byproduct formation observed in optimized systems. Only trace amounts of dimethyl carbonate are produced as side products, with turnover numbers below 0.3 [1]. The formation of hydrogen peroxide as a minor byproduct (turnover number approximately 0.1) indicates the involvement of dinuclear hydroxocobalt(III) complexes as intermediates in the catalytic cycle [1].

Electrochemical approaches to oxalic acid production have also demonstrated favorable atom economy. Studies on the electrochemical reduction of carbon dioxide to oxalic acid on lead cathodes in nonaqueous solvents have achieved Faraday efficiencies up to 90 percent at cathode potentials of -2.5 volts versus silver/silver chloride [3]. The process economics are particularly favorable due to the high market value of oxalic acid ($1000 per ton) and the relatively low electron input requirements (two electrons per molecule) [3].

Reductive and Oxidative Coupling Reactions

Aminocarbonylation and Curtius Rearrangement

Oxalic acid-d2 has found significant application in aminocarbonylation reactions, particularly when combined with Curtius rearrangement chemistry. The palladium-catalyzed synthesis of nitrogen-formylanilines from aryl iodides, sodium azide, and oxalic acid represents a notable example of this methodology [4]. This one-pot process involves aminocarbonylation, Curtius rearrangement, and reduction reactions, with oxalic acid serving dual roles as both carbon monoxide and hydrogen donor [4].

The Curtius rearrangement mechanism involves the thermal decomposition of acyl azides to form isocyanates with the loss of nitrogen gas [5]. The isocyanate intermediates subsequently undergo nucleophilic attack by various species to yield primary amines, carbamates, or urea derivatives [5]. The incorporation of deuterium through oxalic acid-d2 allows for detailed mechanistic studies of the rearrangement process and the identification of hydrogen transfer pathways [6].

Recent developments have demonstrated that the Curtius rearrangement can be catalyzed by both Brønsted and Lewis acids, reducing the decomposition temperature by approximately 100 degrees Celsius and significantly increasing isocyanate yields [5]. The use of boron trifluoride or boron trichloride as catalysts exemplifies this approach [5]. Photochemical variants of the Curtius rearrangement proceed through nitrene intermediates, which can be distinguished from thermal processes through the use of deuterated substrates [5].

Hydrogen Donor Capacity in Palladium Catalysis

The hydrogen donor capacity of oxalic acid-d2 in palladium-catalyzed reactions represents a crucial aspect of its utility in synthetic chemistry. Oxalic acid functions as an effective hydrogen donor through its decarboxylation pathway, which generates carbon dioxide, carbon monoxide, and nascent hydrogen species [7]. This property has been extensively utilized in hydrodesulfurization and hydrodeoxygenation processes.

Studies on the use of oxalic acid as a hydrogen donor for catalytic hydrodesulfurization have demonstrated significant efficacy in reducing sulfur content in petroleum fractions [7]. Phonolite-based catalysts modified with nickel and tungsten have shown particular effectiveness when oxalic acid serves as the hydrogen source. The process achieved sulfur content reduction from 1.0 to 0.5 weight percent using phonolite catalysts, compared to 0.8 weight percent with commercial catalysts [7].

The hydrogen donation mechanism involves the thermal decomposition of oxalic acid according to the reaction: H₂C₂O₄ → H₂ + 2CO₂. This reaction provides nascent hydrogen at relatively low temperatures, making it suitable for reactions performed in closed reactor systems without the need for external hydrogen gas addition [7]. The deuterium isotope effects observed with oxalic acid-d2 provide valuable insights into the rate-determining steps of hydrogen transfer processes.

Palladium complexes containing bipyridine-type ligands have demonstrated exceptional activity in cross-coupling reactions when employing oxalic acid as a hydrogen donor [8]. The formation of palladium nanoparticles during the catalytic process has been confirmed through transmission electron microscopy, with average diameters ranging from 1.66 to 4.16 nanometers depending on reaction conditions [8]. The dynamic coordination behavior of the ligands allows for efficient catalyst recycling over multiple reaction cycles [8].

Metal Oxalate Precursor Synthesis

Bivalent Metal Oxalates (Iron, Cobalt, Nickel, Zinc, Copper)

The synthesis of bivalent metal oxalates using oxalic acid-d2 provides access to well-defined precursors for subsequent metal oxide formation. The mechanochemical preparation method involves the direct reaction between oxalic acid and metal nitrates in the solid state under grinding and moderate heating conditions [9]. This approach offers several advantages including accessibility of reagents, quantitative precipitation due to the low solubility of metal oxalates, and the ability to form solid solutions among isomorphous oxalates [10].

Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) serves as a prototypical example of bivalent metal oxalate synthesis. The compound exists in two polymorphic forms: α-phase with square bipyramidal morphology and β-phase with quadratic prismatic shape [11]. Both polymorphs can be synthesized through controlled precipitation from ferrous ammonium sulfate solutions in the presence of oxalic acid [12]. The α-phase demonstrates higher thermal stability with an activation energy of 133.4 kilojoules per mole compared to 116.8 kilojoules per mole for the β-phase [11].

Cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O) synthesis follows similar pathways and exhibits unique magnetic properties due to the presence of unpaired electrons in the cobalt(II) centers [13]. The thermal decomposition of cobalt oxalate proceeds through multiple stages, with initial dehydration occurring between 100-200 degrees Celsius, followed by oxalate decomposition at 295-370 degrees Celsius to form cobalt oxide products [14].

Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) demonstrates isomorphous behavior with other divalent metal oxalates of the transition series [10]. The synthesis can be achieved through precipitation from nickel salt solutions or through mechanochemical routes. Mixed nickel-cobalt oxalates with controllable composition ratios have been successfully synthesized, demonstrating the versatility of the oxalate precursor approach [15].

Copper(II) oxalate exhibits unique behavior among the bivalent metal oxalates due to the Jahn-Teller distortion associated with the d⁹ electronic configuration [16]. Dinuclear copper(II) complexes bridged by oxalic acid have been characterized with copper-copper separations of 5.2 Ångströms and antiferromagnetic coupling constants of -478 reciprocal centimeters [16].

Zinc(II) oxalate dihydrate (ZnC₂O₄·2H₂O) serves as an important precursor for zinc oxide nanoparticle synthesis [13]. The compound can be prepared through various methods including precipitation, hydrothermal synthesis, and mechanochemical approaches. The thermal decomposition occurs in the temperature range of 250-350 degrees Celsius, yielding high-purity zinc oxide products [13].

Thermal Decomposition to Metal Oxides

The thermal decomposition of metal oxalates to their corresponding metal oxides represents a well-established route for the synthesis of high-surface-area oxide materials. The decomposition process typically occurs through two primary pathways depending on the nature of the metal cation [10]. Route 1 involves direct decomposition to metal oxides for cations such as iron(II), while Route 2 proceeds through intermediate carbonate formation for alkali, alkaline earth, and rare earth elements [10].

The thermal decomposition of iron(II) oxalate dihydrate proceeds according to the reaction: FeC₂O₄·2H₂O → Fe₂O₃ + CO + CO₂ + H₂O. The process occurs in multiple stages with dehydration typically completed by 200 degrees Celsius, followed by oxalate decomposition in the range of 200-250 degrees Celsius [17] [10]. The resulting iron oxide adopts the γ-Fe₂O₃ spinel structure, which can be further transformed to the stable α-Fe₂O₃ phase at higher temperatures (450-600 degrees Celsius) [10].

Cobalt oxalate decomposition yields cobalt oxide products with composition dependent on atmospheric conditions. In air, the primary product is Co₃O₄ (cobalt(II,III) oxide), while reducing atmospheres can yield CoO or metallic cobalt [10]. The decomposition is highly exothermic and proceeds rapidly once initiated. The specific surface areas of the resulting cobalt oxides are typically in the range of 30-50 square meters per gram, making them suitable for catalytic applications [18].

Nickel oxalate decomposition follows a similar pattern, with the formation of NiO as the primary product in oxidizing atmospheres [10]. The decomposition temperature range of 247-350 degrees Celsius allows for controlled synthesis of nickel oxide nanoparticles with well-defined morphologies [19]. In reducing atmospheres, further reduction to metallic nickel can occur at temperatures above 400 degrees Celsius [10].

The kinetics of metal oxalate decomposition have been extensively studied using various analytical techniques including thermogravimetric analysis, differential thermal analysis, and in-situ X-ray diffraction [11]. The activation energies for decomposition vary significantly among different metals, ranging from approximately 110 kilojoules per mole for cobalt oxalate to 189 kilojoules per mole for barium oxalate [20] [11].

Mesoporous metal oxide synthesis through oxalate decomposition has emerged as a versatile approach for preparing high-surface-area materials [18]. The decomposition process generates significant gas evolution (CO, CO₂, H₂O), which creates porosity in the solid product. Calcination temperature represents the primary factor determining the final mesoporous structure, with optimal temperatures typically in the range of 300-500 degrees Celsius [18].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant